1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate
CAS No.:
Cat. No.: VC13525494
Molecular Formula: C10H20ClN3O4
Molecular Weight: 281.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20ClN3O4 |
|---|---|
| Molecular Weight | 281.74 g/mol |
| IUPAC Name | 1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;dihydrate;hydrochloride |
| Standard InChI | InChI=1S/C10H15N3O2.ClH.2H2O/c1-6(2)13-8-3-4-11-5-7(8)9(12-13)10(14)15;;;/h6,11H,3-5H2,1-2H3,(H,14,15);1H;2*1H2 |
| Standard InChI Key | ACYADUHLSUHTIR-UHFFFAOYSA-N |
| SMILES | CC(C)N1C2=C(CNCC2)C(=N1)C(=O)O.O.O.Cl |
| Canonical SMILES | CC(C)N1C2=C(CNCC2)C(=N1)C(=O)O.O.O.Cl |
Introduction
Structural and Nomenclatural Characteristics
Chemical Identity
The compound is a hydrochloride salt of a pyrazolo[4,3-c]pyridine derivative, crystallized with two water molecules. Its systematic IUPAC name reflects the fused bicyclic structure: 1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate. Key identifiers include:
The hydrochloride dihydrate form enhances solubility and stability, making it preferable for experimental applications.
Structural Features
The molecule comprises:
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A pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) fused to a tetrahydro-pyridine ring (a six-membered ring with one nitrogen atom).
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An isopropyl group (-CH(CH₃)₂) at position 1 of the pyrazole ring.
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A carboxylic acid (-COOH) substituent at position 3.
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Two water molecules and a hydrochloride counterion in the crystalline form.
This architecture enables interactions with biological targets through hydrogen bonding, hydrophobic effects, and ionic interactions.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step organic reactions, as outlined below:
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Condensation Reaction: Formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones or ketoesters.
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Reduction: Hydrogenation to saturate the pyridine ring, yielding the tetrahydro-pyridine moiety.
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Functionalization: Introduction of the isopropyl group via alkylation and the carboxylic acid via hydrolysis.
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Salt Formation: Treatment with hydrochloric acid in aqueous conditions to produce the hydrochloride dihydrate.
Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Controlled heating (60–80°C) during cyclization improves ring closure efficiency.
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Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
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Catalysts: Palladium on carbon (Pd/C) for selective hydrogenation.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in water and polar solvents due to ionic interactions from the hydrochloride salt.
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Stability: Stable under refrigerated conditions (2–8°C) but may degrade upon prolonged exposure to light or humidity.
Biological Activities and Mechanisms
Neuroprotective Effects
Preliminary studies suggest the compound modulates neurotransmitter systems, particularly dopamine and serotonin receptors, potentially aiding in treating neurodegenerative diseases like Parkinson’s or Alzheimer’s.
Enzyme Inhibition
The carboxylic acid moiety may interact with enzymatic active sites, inhibiting targets such as:
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Monoamine oxidase (MAO): Implicated in mood disorders.
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Cyclooxygenase-2 (COX-2): Associated with inflammation.
Cognitive Enhancement
Animal models indicate improved memory retention, possibly via enhanced synaptic plasticity or reduced oxidative stress.
| Application Area | Biological Target | Current Research Status |
|---|---|---|
| Neurodegenerative Diseases | Dopamine receptors, MAO enzymes | Preclinical trials |
| Mood Disorders | Serotonin transporters | In vitro studies |
| Anti-inflammatory Therapy | COX-2 inhibition | Computational modeling |
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